molecular formula C12H14FNO5S B7353693 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid

4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid

Cat. No. B7353693
M. Wt: 303.31 g/mol
InChI Key: OEBYFGBTIPCEMG-SECBINFHSA-N
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Description

4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. It has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid is its potency as an anti-inflammatory and analgesic agent. This makes it a valuable tool for studying the inflammatory response and pain pathways in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid. One area of interest is the development of more potent and selective COX inhibitors. Another area of interest is the investigation of the potential anti-cancer effects of this compound in vivo. Additionally, the development of novel drug delivery systems for this compound could improve its therapeutic potential. Finally, the investigation of the potential side effects of this compound in vivo could improve our understanding of its safety profile.

Synthesis Methods

The synthesis of 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-fluoropyrrolidine, which is then reacted with 4-bromo-3-methoxybenzoic acid to form the desired product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO5S/c1-19-10-6-8(12(15)16)2-3-11(10)20(17,18)14-5-4-9(13)7-14/h2-3,6,9H,4-5,7H2,1H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBYFGBTIPCEMG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CC[C@H](C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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